molecular formula C17H25N5O2 B286075 1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B286075
M. Wt: 331.4 g/mol
InChI Key: HXKSIAZEWSOTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a chemical compound that has been the subject of significant scientific research due to its potential applications in medicine and biotechnology. This compound is also known as SCH 58261 and is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is involved in a wide range of physiological processes.

Mechanism of Action

SCH 58261 acts as a competitive antagonist of the adenosine A2A receptor, binding to the receptor and preventing the binding of adenosine. This results in a decrease in the downstream signaling pathways that are activated by the receptor, leading to a reduction in the physiological effects of adenosine.
Biochemical and Physiological Effects
Studies have shown that SCH 58261 can modulate a wide range of physiological processes, including cardiovascular function, inflammation, and neurodegenerative diseases. In cardiovascular function, SCH 58261 has been shown to reduce the severity of myocardial ischemia-reperfusion injury in animal models. In inflammation, SCH 58261 has been shown to reduce the production of pro-inflammatory cytokines in macrophages. In neurodegenerative diseases, SCH 58261 has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of SCH 58261 is its potency and selectivity as an antagonist of the adenosine A2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of SCH 58261 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on SCH 58261. One area of interest is the role of the adenosine A2A receptor in cancer, as this receptor has been implicated in tumor growth and metastasis. Another area of interest is the use of SCH 58261 as a potential treatment for neurodegenerative diseases, such as Parkinson's disease. Finally, there is also potential for the development of new drugs based on the structure of SCH 58261, which could have improved potency and selectivity as antagonists of the adenosine A2A receptor.

Synthesis Methods

The synthesis of SCH 58261 involves several steps, including the reaction of 4-methylcyclohexanone with 2,6-dimethylpyrimidine-4,5-diamine to form 4-methylcyclohexyl-2,6-dimethylpyrimidin-5-amine. This intermediate is then reacted with 2,4-dichloro-5-methylpyrimidine to form 1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione.

Scientific Research Applications

The adenosine A2A receptor has been implicated in a wide range of physiological processes, including cardiovascular function, inflammation, and neurodegenerative diseases. SCH 58261 has been shown to be a potent and selective antagonist of this receptor, making it a valuable tool for studying the role of the adenosine A2A receptor in these processes.

properties

Molecular Formula

C17H25N5O2

Molecular Weight

331.4 g/mol

IUPAC Name

1,3-dimethyl-9-(4-methylcyclohexyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C17H25N5O2/c1-11-5-7-12(8-6-11)21-9-4-10-22-13-14(18-16(21)22)19(2)17(24)20(3)15(13)23/h11-12H,4-10H2,1-3H3

InChI Key

HXKSIAZEWSOTLE-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C

Canonical SMILES

CC1CCC(CC1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C

Origin of Product

United States

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